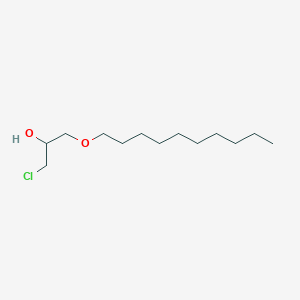

2-Propanol, 1-chloro-3-(decyloxy)-

描述

属性

CAS 编号 |

18371-72-7 |

|---|---|

分子式 |

C13H27ClO2 |

分子量 |

250.8 g/mol |

IUPAC 名称 |

1-chloro-3-decoxypropan-2-ol |

InChI |

InChI=1S/C13H27ClO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12H2,1H3 |

InChI 键 |

YIEWJUDIKXQGKF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOCC(CCl)O |

规范 SMILES |

CCCCCCCCCCOCC(CCl)O |

其他CAS编号 |

18371-72-7 |

同义词 |

1-Chloro-3-(decyloxy)-2-propanol |

产品来源 |

United States |

相似化合物的比较

Chemical Identity :

- IUPAC Name: 1-Chloro-3-(decyloxy)-2-propanol

- Synonyms: 3-Chloro-2-hydroxypropyl decyl ether, 2-Propanol, 1-chloro-3-(decyloxy)- .

- CAS No.: 91778-87-9

- Molecular Formula : C₁₃H₂₇ClO₂

- Molecular Weight : 262.80 g/mol

Structural Features: The compound consists of a propanol backbone with a chlorine atom at position 1 and a decyloxy (C₁₀H₂₁O) group at position 3. The decyl chain imparts significant hydrophobicity, while the hydroxyl and chloro groups contribute to polar interactions. This structure makes it a versatile intermediate in organic synthesis, particularly in surfactant production or lipid-based formulations .

Comparison with Similar Compounds

Alkyloxy-Substituted Chloropropanol Derivatives

Compounds with varying alkyl chain lengths or structural modifications exhibit distinct physicochemical and functional properties:

Key Observations :

- Chain Length and Hydrophobicity: Longer alkyl chains (e.g., octadecyloxy) increase lipophilicity, enhancing suitability for non-polar solvents or lipid membranes. The decyloxy variant balances moderate hydrophobicity with solubility in organic solvents .

- Synthesis : These compounds are typically synthesized via nucleophilic substitution reactions between epichlorohydrin and the corresponding alcohol (e.g., decyl alcohol for the decyloxy derivative) .

Aromatic-Substituted Chloropropanol Derivatives

Substitution of the alkyl chain with aromatic groups introduces distinct reactivity and applications:

Key Observations :

- Reactivity : Aromatic groups (e.g., naphthyl) enable π-π stacking and electrophilic substitution reactions, critical in drug synthesis. The 1-naphthoxy derivative is pivotal in synthesizing (S)-adrenergic β-blockers with enantioselective efficiency up to 88% using Yarrowia lipolytica .

- Electron Effects: Chlorine on the phenyl ring (e.g., 4-chlorophenoxy) enhances electron-withdrawing effects, influencing reaction kinetics in nucleophilic substitutions .

Functional Group Variations

Modifications beyond alkyl/aryl substitutions further diversify applications:

Key Observations :

- Amino Substitutions: Introduction of amino groups (e.g., benzylamino) facilitates chiral resolution and use in enantiopure pharmaceuticals, such as antihypertensive agents .

- Biocatalytic Utility: Pseudomonas aeruginosa lipases demonstrate enantioselective transesterification of chloropropanol derivatives, highlighting their role in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。